8-Quinolyl 4-phenylbenzenesulfonate
Description
8-Quinolyl 4-phenylbenzenesulfonate is a sulfonate ester derived from 8-hydroxyquinoline and 4-phenylbenzenesulfonyl chloride. The compound features a quinoline moiety linked via an oxygen atom to a sulfonate group substituted with a 4-phenylbenzene ring.
Properties
IUPAC Name |
quinolin-8-yl 4-phenylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3S/c23-26(24,25-20-10-4-8-18-9-5-15-22-21(18)20)19-13-11-17(12-14-19)16-6-2-1-3-7-16/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUKFTRNRMCQQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)OC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-quinolyl 4-phenylbenzenesulfonate typically involves the reaction of 8-hydroxyquinoline with 4-phenylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction and improve the solubility of the reactants. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 8-Quinolyl 4-phenylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide group.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Quinolyl 4-phenylbenzenesulfonate has found applications in several scientific research areas:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.
Medicine: It is studied for its potential use in treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-quinolyl 4-phenylbenzenesulfonate involves its interaction with specific molecular targets. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit the activity of certain enzymes, such as topoisomerases, which are essential for DNA replication and repair. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares 8-Quinolyl 4-phenylbenzenesulfonate with structurally related sulfonate esters and sulfonamides, highlighting key differences in molecular weight, lipophilicity (XLogP3), and hydrogen-bonding capacity:
| Compound Name | Molecular Formula | Molecular Weight | XLogP3 | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|---|
| This compound | C₂₁H₁₅NO₃S | 361.4* | ~4.2† | 5 | 3 |
| Quinolin-8-yl 3-ethoxy-4-fluorobenzenesulfonate | C₁₇H₁₄FNO₄S | 347.4 | 3.7 | 6 | 5 |
| 8-Quinolyl 4-nitrobenzenesulfonate | C₁₅H₁₀N₂O₅S | 330.3 | 2.8 | 7 | 2 |
| 8-Quinolyl 2,4,6-triisopropylbenzenesulfonate | C₂₄H₂₇NO₃S | 409.5 | 5.1 | 4 | 4 |
| 4-Nitro-N-(8-quinolyl)benzenesulfonamide (qnbsa) | C₁₅H₁₁N₃O₄S | 329.3 | 3.1 | 7 | 3 |
*Estimated based on structural similarity to analogs. †Predicted using fragment-based methods.
Sources : Data for analogs sourced from experimental and computational studies .
Key Observations:
- Lipophilicity: Bulky substituents (e.g., 2,4,6-triisopropyl) increase XLogP3 significantly (5.1), whereas electron-withdrawing groups (e.g., nitro in 4-nitrobenzenesulfonate) reduce lipophilicity (XLogP3 = 2.8). The 4-phenyl group in this compound likely contributes to moderate lipophilicity (~4.2), balancing aromaticity and steric effects.
- Hydrogen-Bonding Capacity : Sulfonamides (e.g., qnbsa) exhibit higher hydrogen-bond acceptor counts (7 vs. 5–6 in sulfonates) due to the additional NH group, enhancing solubility in polar solvents .
- Rotational Flexibility : Substituents like ethoxy-fluorine (5 rotatable bonds) increase conformational flexibility compared to simpler analogs (e.g., 2 rotatable bonds in 4-nitrobenzenesulfonate) .
Stability and Reactivity
Sulfonate esters are generally more hydrolytically stable than sulfates but less stable than sulfonamides. For example, 8-Quinolyl sulfate undergoes Cu(II)-catalyzed decomposition in polar solvents like water and methanol, with reaction rates influenced by solvent dielectric constant .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
